molecular formula C7H12O2 B1343806 1-Ethylcyclobutane-1-carboxylic acid CAS No. 150864-94-1

1-Ethylcyclobutane-1-carboxylic acid

Cat. No.: B1343806
CAS No.: 150864-94-1
M. Wt: 128.17 g/mol
InChI Key: XLUXAKJPHJEFKL-UHFFFAOYSA-N
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Description

1-Ethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2. It is a carboxylic acid derivative featuring a cyclobutane ring substituted with an ethyl group and a carboxyl group.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, or halides under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, esters, halides.

Scientific Research Applications

1-Ethylcyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding, electrostatic interactions, and nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Similar structure but lacks the ethyl group.

    1-Methylcyclobutane-1-carboxylic acid: Contains a methyl group instead of an ethyl group.

    Cyclopentanecarboxylic acid: Contains a five-membered ring instead of a four-membered ring.

Uniqueness: 1-Ethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

1-Ethylcyclobutane-1-carboxylic acid (C₇H₁₂O₂) is a compound of interest in organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with an ethyl group and a carboxylic acid functional group. Its molecular weight is approximately 128.17 g/mol, with a boiling point of 324.3 °C and a melting point of 68-69 °C, indicating stability under various conditions .

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point324.3 °C
Melting Point68-69 °C

Biological Activity

Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. These compounds can inhibit the growth of various bacterial strains, suggesting that the carboxylic acid functional group plays a crucial role in their effectiveness against pathogens.

Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structural features of the cyclobutane ring and the carboxylic acid group may facilitate interactions with cellular targets involved in cancer progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Membranes: The lipophilicity enhanced by the ethyl group allows for better membrane penetration, facilitating interaction with cellular components.
  • Enzyme Inhibition: The carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Study : A study examining derivatives of cyclobutane carboxylic acids demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
  • Cancer Research : In vitro assays indicated that cyclobutane derivatives could induce apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial dysfunction and caspase activation .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods:

  • Carboxylation Reactions : Using cyclobutene as a starting material, it can be reacted with carbon dioxide under specific conditions to introduce the carboxylic acid group.
  • Functional Group Transformations : The compound can also be synthesized from related cyclobutane derivatives through oxidation reactions or substitution reactions with appropriate reagents .

Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a building block for synthesizing new therapeutic agents targeting microbial infections or cancer.
  • Chemical Synthesis : Utilized in producing specialty chemicals and materials with unique properties due to its structural characteristics .

Properties

IUPAC Name

1-ethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUXAKJPHJEFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621334
Record name 1-Ethylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150864-94-1
Record name 1-Ethylcyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylcyclobutane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of LDA (100 ml; 2.0 M THF solution) in THF (100 ml) was added dropwise over a period of 20 minutes under cooling with ice, a solution of cyclobutane carboxylic acid (10 g, 0.1 mol) in THF (15 ml) and the mixture was stirred at RT for 2 h. To the mixture iodoethane (15.6 g, 0.1 mol) was added dropwise and the mixture was stirred at RT overnight. To the reaction mixture was added 2N HCl and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine to afford the title compound as a light yellow oil (22.4 g), which was used in the next step without purification.
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100 mL
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10 g
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15 mL
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15.6 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described for intermediate 2.1 from cyclobutanecarboxylic acid and ethylbromide.
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Synthesis routes and methods III

Procedure details

To a solution of lithium diisopropylamide (800 ml; 2.0 M THF solution) in THF (800 ml) was added dropwise over a period of 50 minutes under cooling with ice, a solution of cyclobutanecarboxylic acid (80 g) in THF (100 ml) and the mixture was stirred at room temperature for two hours. To the mixture ethyl iodide (64.0 ml) was added dropwise and the mixture was stirred at room temperature overnight. To the reaction solution was added 2N hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed by water and a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated to give 1-ethylcyclobutanecarboxylic acid (142 g).
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800 mL
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800 mL
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100 mL
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64 mL
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